N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide
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Overview
Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with benzyl, cyano, and dimethyl groups, as well as a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl bromide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the pyrrole derivative with methanesulfonyl chloride and a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could be involved in hydrogen bonding or electrostatic interactions, while the sulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)acetamide
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide is unique due to its specific combination of functional groups. The presence of both cyano and sulfonamide groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-N-methylsulfonylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-12-13(2)18(11-14-8-6-5-7-9-14)16(15(12)10-17)19(24(3,20)21)25(4,22)23/h5-9H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRODMVCOKGRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N(S(=O)(=O)C)S(=O)(=O)C)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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